molecular formula C17H14N2OS B5073461 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole CAS No. 20264-77-1

5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole

Cat. No.: B5073461
CAS No.: 20264-77-1
M. Wt: 294.4 g/mol
InChI Key: SJNRXAAMSXEFGV-UHFFFAOYSA-N
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Description

5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a unique combination of furan, phenyl, thiophene, and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine hydrate with chalcones in the presence of ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole is unique due to its combination of furan, phenyl, thiophene, and pyrazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(furan-2-yl)-2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-2-6-13(7-3-1)19-15(16-8-4-10-20-16)12-14(18-19)17-9-5-11-21-17/h1-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNRXAAMSXEFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385711
Record name 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20264-77-1
Record name 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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